molecular formula C6H12O2S B107516 Methyl 3-(ethylsulfanyl)propanoate CAS No. 18673-13-7

Methyl 3-(ethylsulfanyl)propanoate

Cat. No. B107516
CAS RN: 18673-13-7
M. Wt: 148.23 g/mol
InChI Key: HKZAEFYOTHDMNN-UHFFFAOYSA-N
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Description

“Methyl 3-(ethylsulfanyl)propanoate” is a chemical compound. It is also known by other names such as “Ethyl 3-(methylthio)propionate”, “Propanoic acid, 3-(methylthio)-, ethyl ester”, “Ethyl β-methylthiopropionate”, “Propionic acid, 3-(methylthio)-, ethyl ester”, “3-(Methylthio)propionic acid ethylester”, and "Ethyl methylthiopropanoate" . Its molecular formula is C6H12O2S .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, propanol was synthesized from propanoic acid via two steps: esterification of propanoic acid and methanol in the presence of the sulfuric acid catalyst with the mole ratio of 4:3 to produce methyl propanoate, and reduction of methyl propanoate with sodium using ethylene glycol as the solvent to yield propanol . Another study investigated the use of a Baeyer–Villiger monooxygenase (BVMO) to produce methyl propanoate, an important precursor for polymethyl methacrylates .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(ethylsulfanyl)propanoate” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Esters, such as “Methyl 3-(ethylsulfanyl)propanoate”, can undergo a condensation reaction similar to the aldol reaction called a Claisen Condensation . In this reaction, one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-(ethylsulfanyl)propanoate” can be found in ECHA’s databases .

Scientific Research Applications

Biosynthesis and Flavor Enhancement

  • Fruit Flavor Biosynthesis : Research on Actinidia chinensis kiwifruit identified the biosynthesis of 3-(methylsulfanyl)propionate esters, including ethyl 3-(methylsulfanyl)prop-2-enoate, which contribute to the fruit's flavor profile. These compounds were specific to eating-ripe fruit, suggesting their importance in flavor development and potentially in enhancing fruit flavors through biotechnological methods (Günther et al., 2010).

Chemical Kinetics and Fuel Research

  • Biofuel Production : Studies on ethyl propanoate and methyl butanoate, which share a similar ester group to Methyl 3-(ethylsulfanyl)propanoate, focused on their thermochemistry and kinetics. These compounds are model biofuels, and understanding their decomposition pathways can inform the production of more efficient biofuels (El‐Nahas et al., 2007).

Environmental Applications

  • Atmospheric Degradation : The atmospheric degradation of compounds like 3-ethoxy-1-propanol, related to the chemical structure of interest, has been studied for its reactions with Cl atoms and OH and NO3 radicals. Such research helps understand the environmental impact of volatile organic compounds (VOCs) and their degradation pathways in the atmosphere (Aranda et al., 2021).

Biocatalysis and Synthetic Biology

  • Synthetic Microbial Community for Flavor Biosynthesis : Research on constructing a synthetic microbial community for biosynthesizing volatile sulfur compounds, such as 3-(methylthio)-1-propanol, demonstrates the potential of biotechnological applications in flavor enhancement and fermentation processes. This approach highlights the role of multi-module division of labor in synthetic biology for producing specific flavor compounds (Du et al., 2021).

Material Science and Polymerization

  • Photopolymerization for Biomaterials : Research into photopolymerization processes using specific initiators for polymerizing diacrylated compounds indicates potential applications in creating biomimetic materials. This technology has implications for encapsulating living cells in three-dimensional materials, suggesting a connection to the development of medical devices and tissue engineering materials (Fairbanks et al., 2009).

Safety And Hazards

While specific safety data for “Methyl 3-(ethylsulfanyl)propanoate” was not found, similar compounds such as Methyl 3-bromopropionate and Ethyl propionate have safety data sheets available . These documents provide information on handling, storage, and first aid measures, which may be relevant to “Methyl 3-(ethylsulfanyl)propanoate”.

Future Directions

Future research could focus on further understanding the chemical kinetics of “Methyl 3-(ethylsulfanyl)propanoate” and its derivatives, as well as exploring new synthesis methods and applications . Additionally, the Claisen Condensation reactions of esters could be further investigated .

properties

IUPAC Name

methyl 3-ethylsulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-3-9-5-4-6(7)8-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZAEFYOTHDMNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40286548
Record name Methyl 3-(ethylsulfanyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(ethylsulfanyl)propanoate

CAS RN

18673-13-7
Record name Methyl 3-(ethylthio)propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18673-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 46447
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018673137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, methyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46447
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-(ethylsulfanyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 3-(ethylthio)-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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